1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea
Description
1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea is a boron-containing urea derivative with a cyclobutyl substituent on one urea nitrogen and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the other. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolan-2-yl) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .
Properties
IUPAC Name |
1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOTVADSELCHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The precursor 3-bromoaniline is reacted with bis(pinacolato)diboron under inert conditions. A representative protocol from patent data involves:
Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–B bond.
Optimization Challenges
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Oxygen sensitivity : Strict inert atmosphere (N₂/Ar) is required to prevent catalyst deactivation.
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Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance catalyst stability and reaction homogeneity.
Urea Linkage Formation
The urea moiety is constructed via reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with cyclobutyl isocyanate.
Isocyanate Synthesis
Cyclobutyl isocyanate is prepared by treating cyclobutylamine with triphosgene under controlled conditions:
Key Considerations :
Urea Coupling Reaction
The aniline intermediate is reacted with cyclobutyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF):
| Parameter | Condition |
|---|---|
| Solvent | DCM (10 mL/mmol) |
| Temperature | 0°C → room temperature |
| Reaction Time | 6–12 hours |
| Yield | 65–78% |
Mechanistic Pathway :
-
Nucleophilic attack of the aniline on the isocyanate carbonyl.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Suzuki-Miyaura Coupling :
-
Urea Formation :
Critical Purification Steps :
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Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates.
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Final product recrystallization from ethanol/water enhances purity.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 2.01–2.19 (m, 2H, cyclobutyl), 3.28–3.41 (m, 2H, CH₂), 6.55 (br. s., 1H, NH).
Thermal Stability :
Alternative Methodologies and Comparative Analysis
Boronate Ester via Miyaura Borylation
An alternative to Suzuki coupling involves direct borylation of aryl halides using palladium catalysts:
Advantages :
Urea via Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the aniline for cyclobutylamine coupling:
Limitations :
Industrial-Scale Considerations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions. Key findings include:
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Reaction partners : Aryl/heteroaryl halides (e.g., bromobenzene, iodopyridines).
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Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).
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Conditions : K₂CO₃ or NaHCO₃ (2–3 equiv), dioxane/H₂O (4:1) at 80–100°C for 12–24 h.
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Yield : 60–85% for biaryl products.
Representative Example:
| Substrate | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | 4-Methylbiphenyl derivative | Pd(dppf)Cl₂ | 78% |
Hydrolysis of Boronate Ester
The dioxaborolane group hydrolyzes under acidic or basic conditions to form boronic acids:
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Acidic hydrolysis : 6 M HCl, THF/H₂O, 60°C, 6 h → boronic acid (quantitative) .
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Basic hydrolysis : NaOH (2 equiv), MeOH/H₂O, rt, 2 h → boronic acid (92%).
Stability Notes:
Functionalization via Urea Group
The urea linkage participates in selective transformations:
Hydrolysis
Condensation Reactions
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Reacts with aldehydes/ketones under dehydrating conditions (e.g., PCl₅) to form imidazolidinones (yield: 45–60%) .
Oxidation Reactions
The boronate ester oxidizes to phenolic derivatives:
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Conditions : H₂O₂ (30%), AcOH, 50°C, 4 h → phenol (70–80%).
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Mechanism : Electrophilic substitution at the boron center.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have demonstrated the potential of 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea in anticancer drug development. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Case Study : In vitro assays revealed that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways .
2. Targeting Kinase Inhibition
The compound has been investigated as a potential kinase inhibitor. Its structural similarity to known kinase inhibitors suggests that it could bind effectively to ATP-binding sites.
- Case Study : A study focused on its inhibitory effects on specific kinases involved in cancer signaling pathways. The results indicated that 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea inhibited the activity of the AKT kinase with an IC50 value in the nanomolar range .
Applications in Materials Science
1. Synthesis of Functional Polymers
The unique boron-containing structure allows for its use in synthesizing functional polymers with enhanced properties.
- Data Table: Properties of Polymers Synthesized Using 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | High |
These polymers exhibit improved thermal stability and mechanical strength compared to conventional polymers .
2. Photonic Applications
The compound's ability to form stable complexes with metal ions opens avenues for its use in photonic devices.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with active site residues, while the urea linkage can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related urea derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group:
*Estimated based on structural similarity.
†Assumed due to boronate ester sensitivity to moisture.
‡Inferred from analogs with similar functional groups.
Structural and Electronic Variations
- Substituent Effects : The cyclobutyl group in the target compound confers greater steric hindrance compared to smaller groups like methyl () or aryl halides (). This may reduce aggregation propensity or alter binding interactions in biological systems.
- Boronate Position : The 3-phenyl substitution in the target compound and ’s dichlorophenyl analog contrasts with 4-phenyl analogs (). The para position may enhance electronic conjugation in cross-coupling reactions, whereas meta substitution could influence regioselectivity in Suzuki reactions .
Physicochemical Properties
- Solubility and Stability : Halogenated analogs () likely exhibit lower solubility in aqueous media due to increased hydrophobicity. The methyl-substituted compound () may have higher solubility but lower thermal stability.
- Storage Requirements : Boronate esters are moisture-sensitive; most analogs require inert atmospheres and low temperatures (e.g., ), suggesting similar handling for the target compound.
Biological Activity
1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C13H21BN2O2
- Molar Mass : 248.13 g/mol
- Density : 1.14 g/cm³ (predicted)
- Boiling Point : 370.2 °C (predicted)
- pKa : 3.33 (predicted)
The compound is known to inhibit various kinases which are critical in cellular signaling pathways. Notably, it has shown inhibitory activity against:
- GSK-3β : Involved in numerous cellular processes including metabolism and cell cycle regulation.
- IKK-β : Plays a role in the NF-kB signaling pathway, which is crucial for immune response.
- ROCK-1 : Associated with smooth muscle contraction and cellular migration.
These activities were demonstrated through various assays where the compound exhibited IC50 values ranging from 10 nM to over 1300 nM depending on the specific kinase and structural modifications made to the compound .
Efficacy in In Vitro Studies
In vitro studies have assessed the cytotoxic effects of the compound on different cell lines:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HT-22 | 0.1 | >90 |
| HT-22 | 1 | >85 |
| HT-22 | 10 | >80 |
| BV-2 | 0.1 | >90 |
| BV-2 | 1 | >85 |
| BV-2 | 10 | >80 |
These results indicate that the compound does not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
Inhibition of Inflammatory Response
A study demonstrated that compounds similar to 1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea effectively suppressed nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .
Cancer Research
Research has indicated that derivatives of this compound may exhibit anti-cancer properties by targeting specific kinases involved in tumor growth and metastasis. For example, modifications that enhance lipophilicity have been shown to improve potency against cancer cell lines while maintaining low toxicity levels .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
